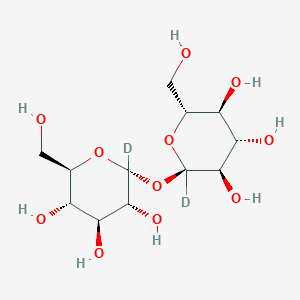

D-(+)-Trehalose-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i11D,12D |

InChI Key |

HDTRYLNUVZCQOY-ZYLFEKHBSA-N |

Isomeric SMILES |

[2H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of D-(+)-Trehalose-d2

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and isotopic purity analysis of D-(+)-Trehalose-d2. D-(+)-Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in various biomedical applications due to its stabilizing properties. The deuterated analogue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the established chemical synthesis of unlabeled D-trehalose. The core of this approach involves the coupling of two protected glucose-d1 isotopologues. A plausible synthetic route is outlined below, adapted from the classical Koenigs-Knorr reaction and subsequent deprotection steps.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a deuterated glucosyl donor and a suitable glucosyl acceptor. Specifically, the introduction of deuterium at the anomeric position (C1) of one of the glucose units is a key step.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

-

D-Glucose

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide in acetic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Silver carbonate

-

1,6-Anhydro-β-D-glucopyranose

-

Benzyl bromide

-

Sodium hydride

-

Silver trifluoromethanesulfonate (AgOTf)

-

Palladium on carbon (Pd/C, 10%)

-

Sodium methoxide in methanol

-

Anhydrous solvents (DCM, THF, Methanol)

Procedure:

-

Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-1-d Bromide (Deuterated Donor):

-

D-Glucose is first per-acetylated using acetic anhydride and pyridine to yield pentaacetyl-D-glucose.

-

The pentaacetate is then treated with hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

-

The anomeric proton is exchanged for deuterium by treatment with D₂O in the presence of a silver salt such as silver carbonate. The reaction progress is monitored by ¹H NMR until the anomeric proton signal disappears.

-

-

Preparation of 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-glucopyranose (Protected Acceptor):

-

1,6-Anhydro-β-D-glucopyranose is treated with benzyl bromide and sodium hydride in an anhydrous solvent like THF to protect the hydroxyl groups at positions 2, 3, and 4.

-

-

Glycosylation:

-

The deuterated donor and the protected acceptor are dissolved in anhydrous dichloromethane.

-

Silver trifluoromethanesulfonate (AgOTf) is added as a promoter, and the reaction is stirred at room temperature until completion, as monitored by TLC.

-

-

Deprotection:

-

The resulting protected trehalose-d1 derivative is first debenzylated via catalytic hydrogenation using palladium on carbon.

-

Subsequent deacetylation is carried out using sodium methoxide in methanol (Zemplén deacetylation) to afford the final product, this compound.

-

-

Purification:

-

The final product is purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the synthesis and ensure the suitability of the labeled compound for its intended application. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.[1]

Analytical Workflow

References

Physicochemical Properties of Deuterated Trehalose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is of significant interest in the pharmaceutical and biotechnology industries due to its exceptional stabilizing properties for proteins, lipids, and other biomolecules.[1] Deuterated trehalose, in which hydrogen atoms are replaced with deuterium, serves as a valuable tool in research and development. It is utilized as a tracer for metabolic studies, an internal standard for quantitative analysis by NMR and mass spectrometry, and to probe molecular interactions and dynamics, offering insights into the mechanisms of biopreservation.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated trehalose, drawing comparisons with its non-deuterated counterpart, and details the experimental protocols for its characterization.

Core Physicochemical Properties

Deuteration is expected to have a minimal impact on the bulk physicochemical properties of trehalose, such as melting point and solubility, as these are primarily governed by intermolecular forces which are not substantially altered by the increased mass of deuterium. However, subtle differences may arise in properties sensitive to isotopic substitution, such as vibrational frequencies and potentially slight shifts in phase transition temperatures. The primary utility of deuteration lies in its effect on molecular-level analysis.[4]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of trehalose. While specific quantitative data for fully deuterated trehalose is not widely published, the values for non-deuterated trehalose serve as a very close approximation.

Table 1: Thermal and Physical Properties of Trehalose

| Property | Anhydrous Form | Dihydrate Form | Reference(s) |

| Melting Point (°C) | 203 | 97 - 99 | [5][6][7] |

| Glass Transition Temperature (Tg) (°C) | 106 - 120 | - | [1][8][9] |

| Molecular Weight ( g/mol ) | 342.30 | 378.33 | [6][10] |

Table 2: Solubility and Hygroscopicity of Trehalose

| Property | Value | Conditions | Reference(s) |

| Solubility in Water | 42.3 g/100g solution | 10°C | [11] |

| 46.6 g/100g solution | 20°C | [11] | |

| 52.3 g/100g solution | 30°C | [11] | |

| 59.7 g/100g solution | 40°C | [11] | |

| Hygroscopicity | Amorphous form is highly hygroscopic. Crystalline dihydrate is non-hygroscopic. | Ambient | [12][13] |

Experimental Protocols

The characterization of deuterated trehalose employs a range of analytical techniques to determine its physical and chemical properties. The following are detailed methodologies for key experiments.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and glass transition temperature.

-

Methodology:

-

Accurately weigh 2-10 mg of the deuterated trehalose sample into an aluminum DSC pan.

-

Seal the pan hermetically. For analysis of amorphous samples, this should be done in a low humidity environment (e.g., a glovebox with <0.5% relative humidity) to prevent moisture absorption.[14]

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the expected transition (e.g., 230°C for anhydrous form).[9]

-

A nitrogen purge (50 cm³/min) is typically used to maintain an inert atmosphere.[14]

-

The heat flow is recorded as a function of temperature. Endothermic peaks indicate melting, while a step change in the baseline indicates the glass transition.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To determine thermal stability and water content.

-

Methodology:

-

Place a known weight of the deuterated trehalose sample (typically 5-10 mg) onto the TGA balance.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Weight loss at specific temperatures corresponds to the loss of volatiles, such as water of hydration or decomposition products.

-

Moisture Interaction

3. Dynamic Vapor Sorption (DVS)

-

Objective: To assess the hygroscopicity and moisture-induced phase transitions of amorphous deuterated trehalose.

-

Methodology:

-

Place a small amount of the sample (e.g., 10-30 mg) on the DVS microbalance.[15][16]

-

Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

-

Expose the sample to a series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).

-

At each step, the sample weight is allowed to equilibrate. The change in mass is recorded over time.

-

A subsequent desorption cycle can be performed by decreasing the RH in a stepwise manner.

-

The resulting sorption/desorption isotherm provides information on the material's affinity for water and can reveal critical humidity levels for deliquescence and crystallization.[17][18]

-

Structural and Spectroscopic Analysis

4. X-Ray Powder Diffraction (XRPD)

-

Objective: To determine the crystalline or amorphous nature of the solid-state sample.

-

Methodology:

-

A small amount of the deuterated trehalose powder is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad halo.[19][20]

-

5. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and study intermolecular interactions. Deuteration will cause a noticeable shift in the O-H stretching and bending vibrations to lower frequencies (O-D).

-

Methodology:

-

Prepare the sample, for example, as a KBr pellet or by placing a small amount of powder on an ATR (Attenuated Total Reflectance) crystal.[21]

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

-

6. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure and purity. Deuteration at specific sites will lead to the disappearance of corresponding signals in ¹H NMR spectra and changes in coupling patterns in ¹³C NMR spectra.

-

Methodology:

-

Dissolve the deuterated trehalose sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The chemical shifts, signal integrations, and coupling constants provide detailed information about the molecular structure. 2D NMR techniques like COSY and HSQC can provide further structural confirmation.[1][22]

-

7. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic enrichment.

-

Methodology:

-

The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation.[23][24]

-

The molecules are ionized (e.g., by electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular weight is determined from the m/z values. High-resolution mass spectrometry can confirm the exact mass and thus the degree of deuteration.

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbi.ku.dk [nbi.ku.dk]

- 4. NMR crystallography: the effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Trehalose USP NF BP Ph Eur FCC Food Grade Manufacturers, with SDS [mubychem.com]

- 7. Hydrate - Wikipedia [en.wikipedia.org]

- 8. Glass transition temperature of glucose, sucrose, and trehalose: an experimental and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. himedialabs.com [himedialabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Studies of the Crystallization of Amorphous Trehalose Using Simultaneous Gravimetric Vapor Sorption/Near IR (GVS/NIR) and “Modulated” GVS/NIR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 17. The use of dynamic vapour sorption methods for the characterisation of water uptake in amorphous trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tainstruments.com [tainstruments.com]

- 19. Investigation of recrystallization of amorphous trehalose through hot-humidity stage X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural and vibrational characterization of anhydrous and dihydrated species of trehalose based on the FTIR and FTRaman spectra and DFT calculations - Journal of King Saud University - Science [jksus.org]

- 22. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000975) [hmdb.ca]

- 23. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence and biological roles of trehalose

An In-depth Technical Guide to the Natural Occurrence and Biological Roles of Trehalose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a molecule of significant interest due to its remarkable protective properties and diverse biological functions. It is found across a wide array of organisms, from bacteria and fungi to invertebrates and plants, where it plays a crucial role in survival under extreme environmental stress. This technical guide provides a comprehensive overview of the natural occurrence of trehalose, its multifaceted biological roles, and detailed methodologies for its study. It is intended to serve as a valuable resource for researchers in molecular biology, biotechnology, and pharmacology, particularly those involved in drug development and formulation.

Natural Occurrence of Trehalose

Trehalose is synthesized by a vast range of organisms as a protective agent against various environmental insults, including desiccation, extreme temperatures, osmotic stress, and oxidative stress.[1][2] Notably, while prevalent in many life forms, trehalose is not synthesized by mammals, although they possess the enzyme trehalase to hydrolyze it.[3] The accumulation of trehalose is a key strategy for anhydrobiosis ("life without water"), allowing organisms to withstand prolonged periods of dehydration.[4]

Quantitative Data on Trehalose Concentration

The intracellular concentration of trehalose can vary significantly depending on the organism and the presence of environmental stressors. Under normal conditions, trehalose levels are often low, but they can increase dramatically upon stress induction. The following table summarizes representative trehalose concentrations found in various organisms under different conditions.

| Organism | Tissue/Cell Type | Condition | Trehalose Concentration | Reference(s) |

| Bacteria | ||||

| Escherichia coli | Whole cells | 0.6 M NaCl (osmotic stress) | 326 mM (intracellular) | [5] |

| Arthrobacter aurescens | Whole cells | No salt stress | ~2 mM T6P (precursor) | [6] |

| Fungi | ||||

| Saccharomyces cerevisiae | Exponential phase cells | Heat shock (42°C) | Marked increase from very low levels | [7] |

| Saccharomyces cerevisiae | Exponential phase cells | 1 M NaCl (osmotic stress) | 55-65 mM (intracellular) | [8] |

| Saccharomyces cerevisiae | Stationary phase | No stress | <1% to >25% of cell dry weight | [9] |

| Candida albicans | Exponential phase cells | Heat shock (42°C) | Marked increase from very low levels | [10] |

| Aspergillus fumigatus | Hyphae | Heat shock (50°C, 1h) | ~50-fold increase | [4] |

| Pleurotus ostreatus | Mycelia | No stress (28°C) | ~72.85 mg/g FW | [11] |

| Pleurotus ostreatus | Mycelia | Heat stress (40°C) | ~153.16 mg/g FW | [11] |

| Insects | ||||

| General | Hemolymph | Normal | 5 to 50 mM | [12] |

| Plants | ||||

| Selaginella lepidophylla (Resurrection Plant) | Dehydrated tissue | Desiccation | Up to 12.5% of dry weight | [13] |

Biological Roles and Mechanisms of Action

Trehalose's unique physicochemical properties underpin its diverse biological functions, which extend beyond simple energy storage.

Anhydrobiosis and Stress Protection

The most well-documented role of trehalose is its ability to protect cells and their components from damage induced by environmental stress.

-

Desiccation and Freezing: During dehydration, trehalose is thought to replace water molecules, forming hydrogen bonds with proteins and lipids. This "water replacement hypothesis" suggests that trehalose maintains the native conformation of biomolecules and the integrity of membranes in the absence of water.[14]

-

Vitrification: At high concentrations, trehalose can form a glassy, amorphous solid state known as a "glass" or "vitrified state." This process of vitrification is believed to physically entrap and protect cellular structures, slowing down degradative chemical reactions.[15]

-

Temperature Stress: Trehalose accumulation is a common response to both heat and cold stress. It helps to stabilize proteins against thermal denaturation and prevents the fusion of membranes at extreme temperatures.[10][16]

-

Oxidative Stress: Trehalose has been shown to protect cells from damage by reactive oxygen species (ROS). It can act as a scavenger of free radicals, thereby reducing oxidative damage to proteins and lipids.[17]

Protein and Membrane Stabilization

Trehalose is an exceptionally effective stabilizer of proteins and lipid membranes.

-

Protein Stabilization: Trehalose is preferentially excluded from the surface of proteins, leading to a phenomenon known as "preferential hydration." This thermodynamically unfavorable exclusion forces the protein to remain in a more compact, folded state. It also raises the denaturation temperature of proteins.[18][19][20]

-

Membrane Stabilization: Trehalose interacts with the polar head groups of phospholipids in membranes, maintaining their proper spacing and preventing phase transitions from a liquid crystalline to a gel state during dehydration or freezing. This preserves membrane fluidity and prevents leakage upon rehydration.[21][22][23]

Carbon Source and Transport Sugar

In many organisms, trehalose serves as a readily available source of energy and carbon. In insects, it is the primary sugar found in the hemolymph and is crucial for flight metabolism.[12][24]

Signaling Molecule

The precursor to trehalose, trehalose-6-phosphate (T6P), has emerged as a critical signaling molecule in plants and yeast, linking cellular carbon status to growth and development.

-

Regulation of Glycolysis (Yeast): In Saccharomyces cerevisiae, T6P acts as a potent allosteric inhibitor of hexokinase II, the first enzyme in the glycolytic pathway. This inhibition prevents an uncontrolled influx of glucose into glycolysis, which could lead to a toxic accumulation of sugar phosphates.[4][25]

-

Growth and Development (Plants): In plants like Arabidopsis thaliana, T6P levels correlate with sucrose availability and regulate developmental processes such as flowering time and root branching. It does so by inhibiting the energy-sensing kinase SnRK1 and potentially activating the TOR kinase pathway, thereby promoting growth when sugar is abundant.[13][26][27][28]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of trehalose.

Extraction of Trehalose

3.1.1. From Yeast and Fungal Cells

This protocol is adapted for the extraction of trehalose from yeast and fungal mycelia.

-

Harvest Cells: Harvest approximately 30 mg of hyphae or 10^7 conidia by centrifugation.

-

Washing: Wash the cell pellet with ice-cold distilled water to remove external sugars and centrifuge again.

-

Extraction: Resuspend the pellet in 1 mL of distilled water in a microcentrifuge tube.

-

Heat Lysis: Incubate the suspension at 95-98°C for 3.5 hours to lyse the cells and inactivate degradative enzymes.[4]

-

Acidification and Neutralization: Add 1 M acetic acid and 0.2 M sodium acetate to the lysate.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.

-

Collection: Carefully collect the supernatant, which contains the extracted trehalose, for quantification.

3.1.2. From Insect Hemolymph

This protocol is designed for the extraction and preparation of trehalose from insect hemolymph.

-

Hemolymph Collection: Collect 1-2 µL of hemolymph from larvae or adult insects.

-

Alkaline Heat Treatment: Add the hemolymph to 25 µL of 0.25 M Na2CO3 in a PCR tube and incubate at 95°C for 2 hours. This step denatures proteins.[1]

-

Neutralization: Cool the sample to room temperature and add 8 µL of 1 M acetic acid to bring the pH to approximately 5.2.

-

Buffering: Add 66 µL of 0.25 M sodium acetate (pH 5.2).

-

Clarification: Centrifuge the sample to pellet any precipitate. The supernatant is ready for analysis.

3.1.3. From Plant Tissues

This protocol is suitable for extracting trehalose from plant material.

-

Sample Preparation: Freeze 0.1 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Ethanol Extraction: Add the powdered tissue to 2 mL of 80% ethanol and boil for a few minutes.[14]

-

Evaporation: Evaporate the ethanol extract at 60°C.

-

Resuspension and Sucrose Hydrolysis: Dissolve the residue in 5 mL of 5 mM H2SO4 and heat in a boiling water bath for 60 minutes to hydrolyze any sucrose, which can interfere with some quantification methods.

-

Neutralization and Clarification: Adjust the pH to 7.0, centrifuge at 10,000 x g for 10 minutes, and filter the supernatant.

-

Final Preparation: Evaporate the solution and redissolve the residue in a known volume of distilled water for analysis.

Quantification of Trehalose

3.2.1. Enzymatic Assay

This method relies on the specific hydrolysis of trehalose to glucose, which is then quantified.

-

Reaction Setup: In a 96-well plate, add 20 µL of the trehalose extract or standard.

-

Control: Prepare a parallel set of reactions without the addition of trehalase to measure pre-existing glucose in the sample.

-

Trehalase Digestion: To the sample wells, add 0.05 U/mL of trehalase and incubate overnight at 37°C.[4]

-

Glucose Quantification: Use a commercial glucose oxidase/peroxidase or hexokinase/G6PDH-based assay kit to measure the amount of glucose in both the trehalase-treated and control wells.

-

Calculation: The concentration of trehalose is calculated from the difference in glucose concentration between the trehalase-treated and control samples, accounting for the 1:2 molar ratio of trehalose to glucose.

3.2.2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates and quantifies trehalose based on its refractive index.

-

Instrumentation: Use an HPLC system equipped with a carbohydrate analysis column and a refractive index detector.

-

Mobile Phase: A common mobile phase is an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[14]

-

Sample Injection: Inject a filtered aliquot of the trehalose extract.

-

Detection: Monitor the refractive index of the eluent. The retention time of trehalose should be determined using a pure standard.

-

Quantification: Generate a standard curve by injecting known concentrations of trehalose and use this to determine the concentration in the samples based on peak area.

Assessment of Protein Stability using Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a protein solution as it is heated, allowing for the determination of its thermal stability.

-

Sample Preparation: Prepare solutions of the protein of interest (e.g., lysozyme or myoglobin) with and without various concentrations of trehalose in a suitable buffer.

-

DSC Measurement: Place the protein solutions in hermetic aluminum pans and load them into a differential scanning calorimeter.[9][18]

-

Temperature Program:

-

Cool the samples at a rate of 30°C/min from 25°C to -130°C.

-

Heat the samples at a rate of 10°C/min to 98°C.

-

-

Data Analysis: Analyze the resulting thermogram to determine the denaturation temperature (Td), which is the peak of the endothermic transition corresponding to protein unfolding. An increase in Td in the presence of trehalose indicates stabilization.

Assessment of Membrane Integrity using a Liposome Leakage Assay

This assay measures the ability of trehalose to prevent leakage from lipid vesicles (liposomes) upon stress, such as dehydration-rehydration or freeze-thawing.

-

Liposome Preparation: Prepare liposomes encapsulating a self-quenching fluorescent dye, such as calcein, at a high concentration.[21][23]

-

Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

-

Stress Application:

-

Divide the liposome suspension into control and experimental groups.

-

Add trehalose to the experimental group.

-

Subject the liposomes to the desired stress (e.g., freeze-drying followed by rehydration).

-

-

Fluorescence Measurement: Measure the fluorescence of the liposome suspensions before and after the stress treatment using a fluorometer.

-

Data Analysis: Leakage of calcein from the liposomes results in its dilution and a corresponding increase in fluorescence. The percentage of leakage can be calculated relative to the maximum fluorescence achieved by lysing the liposomes with a detergent (e.g., Triton X-100). A lower fluorescence increase in the trehalose-treated group indicates membrane stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to trehalose.

Signaling Pathways

Experimental Workflows

Conclusion

Trehalose is a remarkably versatile molecule with profound implications for cellular survival and regulation. Its ability to stabilize proteins and membranes under conditions of extreme stress has made it a subject of intense research and a valuable component in various biotechnological and pharmaceutical applications, including the preservation of biologics and the development of artificial tears. Furthermore, the discovery of the signaling roles of its precursor, T6P, has opened new avenues for understanding the intricate networks that govern metabolism and development in organisms from yeast to plants. The methodologies and data presented in this guide offer a robust framework for researchers to further explore the fascinating biology of trehalose and harness its potential in scientific and therapeutic contexts.

References

- 1. musselmanlab.com [musselmanlab.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Trehalose Biosynthesis in Aspergillus fumigatus Development, Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A trehalose biosynthetic enzyme doubles as an osmotic stress sensor to regulate bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heat-shock response in a yeast tps1 mutant deficient in trehalose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.chalmers.se [research.chalmers.se]

- 10. Thermotolerance and trehalose accumulation induced by heat shock in yeast cells of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trehalose alleviates high‐temperature stress in Pleurotus ostreatus by affecting central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture [frontiersin.org]

- 14. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.rug.nl [research.rug.nl]

- 23. encapsula.com [encapsula.com]

- 24. Frontiers | The osmoregulated metabolism of trehalose contributes to production of type 1 fimbriae and bladder colonization by extraintestinal Escherichia coli strain BEN2908 [frontiersin.org]

- 25. graphviz.org [graphviz.org]

- 26. SnRK1 activates autophagy via the TOR signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pnas.org [pnas.org]

An In-depth Technical Guide to the Cellular Mechanism of Action of D-(+)-Trehalose-d2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Trehalose, a naturally occurring disaccharide, has garnered significant attention in biomedical research for its profound cytoprotective effects. Its deuterated analogue, D-(+)-Trehalose-d2, serves as a valuable tool for metabolic tracing and mechanistic studies, with its biological activity considered equivalent to the non-deuterated form. This technical guide provides a comprehensive overview of the core mechanisms of action of D-(+)-Trehalose in cellular systems. The primary modes of action—induction of autophagy, inhibition of protein aggregation, and modulation of cellular stress responses—are detailed, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to be a resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of trehalose.

Core Mechanisms of Action

D-(+)-Trehalose exerts its cellular effects through a multi-faceted approach, primarily centered around the maintenance of cellular homeostasis, particularly under conditions of stress. The three key mechanisms are:

-

Autophagy Induction: Trehalose is a potent inducer of autophagy, the cellular process of degrading and recycling damaged organelles and misfolded proteins. This induction occurs through both mTOR-dependent and mTOR-independent signaling pathways.

-

Inhibition of Protein Aggregation: Trehalose acts as a chemical chaperone, stabilizing protein structures and preventing the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.

-

Cellular Stress Response: Trehalose protects cells from a variety of stressors, including oxidative stress, desiccation, and osmotic stress, by preserving membrane integrity and reducing cellular damage.

Autophagy Induction

Trehalose activates autophagy through intricate signaling networks, providing a mechanism for cellular clearance and renewal.

mTOR-Independent Autophagy

A significant body of evidence suggests that trehalose primarily induces autophagy through a pathway independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[1][2][3][4] This is a crucial feature, as mTOR signaling is often dysregulated in disease states.

The proposed mTOR-independent mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][7] Trehalose is taken up by cells via endocytosis and accumulates in lysosomes, leading to a mild elevation in lysosomal pH.[6] This lysosomal stress is thought to inactivate mTORC1 on the lysosomal surface, relieving its inhibitory phosphorylation of TFEB.[6][7] Dephosphorylated TFEB then translocates to the nucleus, where it promotes the expression of autophagy-related genes (ATGs) and lysosomal proteins.[5][8][9][10]

Another mTOR-independent mechanism involves the activation of AMP-activated protein kinase (AMPK).[11][12][13] Trehalose may inhibit glucose transporters, leading to a decrease in intracellular glucose levels and an increase in the AMP/ATP ratio. This activates AMPK, which in turn can directly phosphorylate and activate key components of the autophagy machinery, such as ULK1.[12][13]

mTOR-Dependent Autophagy

While the mTOR-independent pathway is prominent, some studies suggest that trehalose can also influence the mTOR-dependent pathway, likely through its effects on cellular energy status via AMPK activation.[11][12] Activated AMPK can phosphorylate and inhibit the regulatory associated protein of mTOR (Raptor), a component of the mTORC1 complex, leading to the suppression of mTORC1 activity and subsequent autophagy induction.

Signaling Pathway for Trehalose-Induced Autophagy

Quantitative Data on Autophagy Induction

| Parameter | Cell Type | Trehalose Conc. | Time | Observed Effect | Reference |

| LC3-II / LC3-I Ratio | B cells from VMC mice | Not specified | Not specified | Increased ratio | [12] |

| Human Corneal Epithelial Cells | 1.0% | Not specified | Increased LC3B-II turnover | [8][10] | |

| Autophagosome Number | B cells from VMC mice | Not specified | Not specified | Increased number of autophagosomes | [12] |

| p62/SQSTM1 Levels | B cells from VMC mice | Not specified | Not specified | Decreased expression | [12] |

| Human Corneal Epithelial Cells | 1.0% | Not specified | Decreased protein levels | [8][10] | |

| Bone Marrow Stromal Cells | 3% | 8 hours | Increased p62 with H2O2, reversed by trehalose | [14] | |

| TFEB Nuclear Translocation | NSC34 cells | 100 mM | 18-48 hours | Progressive nuclear translocation | [5] |

| p-AMPK / AMPK Ratio | VMC-B cells | Not specified | Not specified | Upregulated phosphorylation | [12] |

| Aged rat liver | 2% solution (oral) | 30 days | Increased p-AMPK levels | [11] | |

| p-ULK1 / ULK1 Ratio | VMC-B cells | Not specified | Not specified | Upregulated phosphorylation | [12] |

Inhibition of Protein Aggregation

Trehalose's ability to prevent the misfolding and aggregation of proteins is a cornerstone of its neuroprotective effects.[15][16][17][18][19]

Chaperone-like Activity

Trehalose functions as a chemical chaperone by stabilizing the native conformation of proteins and preventing their denaturation under stress conditions.[20] It is hypothesized that trehalose is preferentially excluded from the protein surface, leading to a more compact and stable protein structure.

Interference with Aggregation Pathways

Trehalose can interfere with the process of protein aggregation at various stages. It has been shown to inhibit the formation of amyloid fibrils from precursor proteins and can even promote the disaggregation of existing fibrils.[19] The exact mechanism is thought to involve the modulation of the hydration layer around proteins, which hinders the intermolecular interactions required for aggregation.

Experimental Workflow for Protein Aggregation Assay

Quantitative Data on Protein Aggregation Inhibition

| Protein | Model System | Trehalose Conc. | Observed Effect | Reference |

| Lysozyme | In vitro fibrillation | 150-300 mM | Dose-dependent inhibition of fibrillation | [18] |

| Mutant Huntingtin | Cell culture | Not specified | Enhanced clearance of aggregates | [2] |

| α-Synuclein (A30P, A53T) | Cell culture | Not specified | Enhanced clearance of aggregates | [2] |

| SOD1 and p62 | Mouse model of ALS | Not specified | Decreased aggregation in the spinal cord | [21] |

Cellular Stress Response

Trehalose provides robust protection against a wide array of cellular stressors.[20][22][23]

Oxidative Stress

Trehalose has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[14][22] In yeast, trehalose accumulation enhances cell viability upon exposure to free radical-generating systems.[22]

Desiccation and Osmotic Stress

A well-established role of trehalose in lower organisms is its ability to protect against dehydration.[20] It is believed to do so by replacing water molecules and maintaining the integrity of cellular membranes and proteins in a dehydrated state.[20] This property is also being explored for the cryopreservation of mammalian cells.

Logical Relationship of Trehalose in Cellular Stress

Quantitative Data on Cytoprotection

| Stressor | Cell Type/Model | Trehalose Conc. | Observed Effect | Reference |

| Hydrogen Peroxide | Bone Marrow Stromal Cells | 3% | Increased cell survival from ~50% to ~80% | [14] |

| LPS (endotoxin) | Rat macrophages | 100 mmol | Blunted activation of ERK, JNK, and iNOS | [24] |

| Desiccation | Cultured corneal cells | Not specified | Markedly lower percentage of dead cells | [25] |

Experimental Protocols

Autophagy Flux Assay using mCherry-EGFP-LC3B

Principle: This assay utilizes a tandem fluorescent-tagged LC3B protein (mCherry-EGFP-LC3B) to monitor autophagy flux. In non-acidic compartments like autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, while the mCherry signal persists, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates enhanced autophagy flux.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes suitable for fluorescence microscopy.

-

Transfect cells with a plasmid encoding mCherry-EGFP-LC3B using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the construct for 24-48 hours.

-

-

Treatment:

-

Treat cells with this compound at the desired concentrations (e.g., 50-200 mM) for various time points (e.g., 6, 12, 24 hours).

-

Include a vehicle control (e.g., sterile water or culture medium).

-

Optional: Include a positive control for autophagy induction (e.g., rapamycin) and a negative control for flux (e.g., bafilomycin A1).

-

-

Imaging:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Mount coverslips with a mounting medium containing DAPI for nuclear staining.

-

Acquire images using a confocal microscope with appropriate laser lines for DAPI (blue), EGFP (green), and mCherry (red).

-

-

Analysis:

-

Quantify the number of yellow (EGFP+/mCherry+) and red (EGFP-/mCherry+) puncta per cell using image analysis software (e.g., ImageJ).

-

Calculate the autophagy flux by determining the ratio of red puncta to yellow puncta. An increase in this ratio in trehalose-treated cells compared to the control indicates an induction of autophagy flux.

-

Western Blot for Phosphorylated AMPK and mTOR

Principle: This method quantifies the activation of AMPK and the inhibition of mTOR signaling by detecting the levels of their phosphorylated forms relative to their total protein levels.

Protocol:

-

Cell Lysis:

-

Culture and treat cells with this compound as described above.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein for both AMPK and mTOR. An increase in the p-AMPK/AMPK ratio and a decrease in the p-mTOR/mTOR ratio would indicate trehalose-induced activation of AMPK and inhibition of mTOR signaling.

-

TFEB Nuclear Translocation Assay

Principle: This immunofluorescence-based assay visualizes the subcellular localization of TFEB. Upon activation, TFEB translocates from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with this compound as described previously.

-

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.25% Triton X-100 in PBS.

-

Block with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against TFEB overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips and acquire images using a fluorescence microscope.

-

Analyze the images to determine the ratio of nuclear to cytoplasmic TFEB fluorescence intensity. An increase in this ratio in trehalose-treated cells indicates TFEB nuclear translocation.

-

Conclusion and Future Directions

This compound, mechanistically interchangeable with its non-deuterated form, presents a compelling profile as a cytoprotective agent with significant therapeutic potential. Its ability to concurrently induce autophagy, inhibit protein aggregation, and mitigate cellular stress positions it as a promising candidate for the treatment of a wide range of diseases, particularly neurodegenerative disorders. The mTOR-independent nature of its autophagy induction is a key advantage, offering a therapeutic avenue that may bypass resistance or complications associated with targeting the mTOR pathway directly.

Future research should focus on further elucidating the precise molecular interactions of trehalose within the cell, particularly its direct targets and the downstream consequences of lysosomal modulation. The use of this compound in advanced metabolic flux analyses will be instrumental in tracking its intracellular fate and its impact on various metabolic pathways. Furthermore, well-designed clinical trials are warranted to translate the promising preclinical findings into effective therapies for human diseases. This in-depth understanding of its mechanism of action will be crucial for the rational design of novel therapeutics based on trehalose and its analogues.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Trehalose, a Novel mTOR-independent Autophagy Enhancer, Accelerates the Clearance of Mutant Huntingtin and α-Synuclein* | Semantic Scholar [semanticscholar.org]

- 3. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trehalose-induced SIRT1/AMPK activation regulates SREBP-1c/PPAR-α to alleviate lipid accumulation in aged liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trehalose induces B cell autophagy to alleviate myocardial injury via the AMPK/ULK1 signalling pathway in acute viral myocarditis induced by Coxsackie virus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trehalose Activates Autophagy and Prevents Hydrogen Peroxide-Induced Apoptosis in the Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 17. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models [mdpi.com]

- 20. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The disaccharide trehalose inhibits proinflammatory phenotype activation in macrophages and prevents mortality in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Trehalose inhibits oral dryness by protecting the cell membrane | Pocket Dentistry [pocketdentistry.com]

Understanding the Kinetic Isotope Effect of D-(+)-Trehalose-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetic isotope effect (KIE) of D-(+)-Trehalose-d2, a critical area of study for understanding enzymatic mechanisms and for the development of novel therapeutics. The following sections detail the quantitative data, experimental protocols, and mechanistic insights derived from the study of this deuterated disaccharide.

Quantitative Data Summary

The kinetic isotope effect for the hydrolysis of this compound by European honeybee trehalase has been determined to elucidate the enzymatic reaction mechanism. The key quantitative finding is summarized in the table below.

| Isotope-Labeled Substrate | Enzyme | Kinetic Isotope Effect (kH/kD) | Reference |

| α,α-[1,1'-²H]trehalose | European honeybee trehalase | 1.53 | [1][2] |

This α-secondary deuterium kinetic isotope effect (α-SDKIE) is considered relatively high and provides significant insight into the transition state of the enzymatic reaction.[1][2]

Experimental Protocols

The following sections describe the methodologies for the synthesis of the deuterated substrate and the subsequent kinetic analysis.

Synthesis of α,α-[1,1'-²H]Trehalose

The synthesis of α,α-[1,1'-²H]trehalose is achieved through the reverse reaction of trehalase, leveraging the enzyme's ability to catalyze both hydrolysis and synthesis.[1][2]

Starting Material: [1-²H]glucose

Enzyme: European honeybee trehalase

Protocol:

-

[1-²H]glucose is used as the starting material for the enzymatic synthesis.

-

The hydrolytic reaction of trehalase is reversible, allowing for the synthesis of α,α-[1,1'-²H]trehalose from [1-²H]glucose.[1][2]

-

The precise conditions for the reverse reaction, including concentrations of [1-²H]glucose, enzyme, and buffer, as well as incubation time and temperature, are optimized to favor the synthesis of the deuterated trehalose.

-

Following the reaction, the synthesized α,α-[1,1'-²H]trehalose is purified from the reaction mixture.

Kinetic Isotope Effect Measurement

The α-secondary deuterium kinetic isotope effects for the hydrolysis of the synthesized α,α-[1,1'-²H]trehalose were measured to probe the catalytic reaction mechanism.[1][2]

Enzyme Source: European honeybee trehalase

Substrate: Synthesized α,α-[1,1'-²H]trehalose and unlabeled α,α-trehalose.

Protocol:

-

The enzymatic hydrolysis of both α,α-[1,1'-²H]trehalose and unlabeled α,α-trehalose by European honeybee trehalase is monitored over time.

-

The reaction rates (kH for unlabeled trehalose and kD for deuterated trehalose) are determined under identical conditions (e.g., substrate concentration, enzyme concentration, pH, temperature).

-

The kinetic isotope effect is calculated as the ratio of the reaction rates (kH/kD).

-

The observed kH/kD value of 1.53 indicates a significant slowing of the reaction rate upon deuterium substitution at the anomeric carbons.[1][2]

Mechanistic Insights and Signaling Pathways

The observed α-secondary deuterium kinetic isotope effect of 1.53 strongly suggests that the catalytic reaction of trehalase proceeds through an oxocarbenium ion intermediate mechanism.[1][2] This mechanism involves the formation of a transient, positively charged species at the anomeric carbon during the cleavage of the glycosidic bond. The presence of deuterium at this position stabilizes the C-D bond compared to the C-H bond, leading to a slower rate of cleavage and thus a kH/kD value greater than 1.

The alternative nucleophilic displacement mechanism is considered less likely based on this evidence.[1][2] The magnitude of the observed KIE is consistent with a significant change in hybridization at the anomeric carbon in the transition state, which is characteristic of the formation of an sp²-hybridized oxocarbenium ion from an sp³-hybridized ground state.

Visualizations

Experimental Workflow for KIE Determination

Caption: Experimental workflow for the synthesis and kinetic analysis of deuterated trehalose.

Proposed Enzymatic Mechanism of Trehalase

Caption: Proposed oxocarbenium ion mechanism for trehalase hydrolysis.

References

D-(+)-Trehalose-d2 in Cellular Stress Response and Protection: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: D-(+)-Trehalose is a naturally occurring non-reducing disaccharide renowned for its potent cytoprotective properties under a wide array of cellular stress conditions. Its deuterated isotopic variant, D-(+)-Trehalose-d2, serves as a valuable tool for metabolic flux analysis and tracer studies while being understood to exert the same protective biological effects as its non-deuterated counterpart. This technical guide provides an in-depth exploration of the core mechanisms by which trehalose protects cells from stress. Key mechanisms include the induction of autophagy for the clearance of protein aggregates and damaged organelles, stabilization of proteins and membranes, and attenuation of oxidative stress. We will detail the pivotal signaling pathways involved, primarily the mTOR-independent activation of TFEB (Transcription Factor EB) to drive autophagy and lysosomal biogenesis, and the activation of the Keap1-Nrf2 antioxidant response pathway. This guide consolidates quantitative data, presents detailed experimental protocols for assessing trehalose's effects, and utilizes Graphviz diagrams to visualize the complex molecular interactions and workflows discussed.

Introduction to D-(+)-Trehalose and its Deuterated Analog

D-(+)-Trehalose is a disaccharide composed of two glucose molecules linked by a highly stable α,α-1,1-glycosidic bond. This structure confers remarkable resistance to acid hydrolysis and makes it a non-reducing sugar, preventing it from participating in glycation reactions that can damage proteins.[1][2] Found in a wide variety of organisms from bacteria and fungi to plants and invertebrates, trehalose enables them to survive extreme environmental stresses such as desiccation, heat, and oxidation.[1][3] While mammals do not synthesize trehalose, they possess the enzyme trehalase to break it down into glucose.[4]

This compound is a stable isotope-labeled version of trehalose. The substitution of hydrogen with deuterium atoms does not alter its fundamental chemical or biological properties in the context of cellular protection. Its primary utility in research is for tracer studies, such as metabolic flux analysis (MFA), where the deuterium label allows scientists to track the fate of the molecule through various metabolic pathways without the use of radioactivity.[5][6][7][8] For the purposes of this guide, the mechanisms of action described for trehalose are directly applicable to this compound.

Core Mechanisms of Cytoprotection

Trehalose exerts its protective effects through a multi-faceted approach, intervening at several key points in the cellular stress response.

Protein Stabilization and Anti-Aggregation

Under stress conditions like heat shock, proteins can unfold, exposing hydrophobic regions that lead to aggregation.[3] Trehalose acts as a chemical chaperone, stabilizing proteins in their native conformation and preventing the formation of toxic aggregates, a hallmark of many neurodegenerative diseases.[1][9][10] This is achieved through several proposed mechanisms:

-

Water Replacement Hypothesis: During dehydration, trehalose molecules form hydrogen bonds with the polar residues of proteins, effectively replacing the water shell that normally maintains their structure.[1][11]

-

Vitrification: At high concentrations, trehalose can form a glassy, amorphous matrix that physically entraps biomolecules, restricting their mobility and preventing aggregation.[1]

-

Water Entrapment: Trehalose can structure water molecules at the protein interface, creating a protective hydration layer that preserves the native protein fold.[1]

Induction of Autophagy

Autophagy is a cellular "self-eating" process critical for clearing damaged organelles and misfolded protein aggregates. Trehalose is a potent inducer of autophagy, a function central to its neuroprotective effects.[1][12][13] A key feature of trehalose-induced autophagy is that it largely operates independently of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[14][15] The primary mechanism involves the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[16][17][18][19]

Attenuation of Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), damages lipids, proteins, and DNA. Trehalose mitigates this damage through two primary routes:

-

Direct ROS Scavenging: Trehalose can directly act as a free radical scavenger, neutralizing harmful ROS and reducing damage to cellular components.[1][19][20] Studies have shown that trehalose accumulation reduces lipid peroxidation and the formation of oxidatively damaged proteins.[1][20]

-

Activation of the Keap1-Nrf2 Pathway: Trehalose activates the Nrf2 antioxidant response pathway. This leads to the transcription of a suite of protective genes that detoxify ROS and protect the cell.[14][21][22][23]

Membrane Stabilization

Cellular membranes are highly susceptible to damage from stress, particularly dehydration and temperature extremes. Trehalose stabilizes lipid bilayers by interacting directly with the phospholipid headgroups.[24][25] By replacing water molecules, it maintains the proper spacing between lipids, preventing the membrane from undergoing a deleterious phase transition from a liquid-crystalline to a gel state during stress, thereby preserving membrane integrity and preventing leakage upon rehydration.[11][25][26][27]

Key Signaling Pathways

TFEB-Mediated Autophagy and Lysosomal Biogenesis

The activation of TFEB is a cornerstone of trehalose's pro-autophagic mechanism.

-

Cellular Uptake and Lysosomal Accumulation: Mammalian cells can take up exogenous trehalose through fluid-phase endocytosis.[28][29] The endocytosed trehalose accumulates within the endo-lysosomal system.[1][16]

-

Lysosomal Stress and mTORC1 Inactivation: The accumulation of trehalose in the lysosome causes a mild "lysosomal stress," characterized by a slight increase in lysosomal pH and transient membrane permeabilization.[1][18][30] This perturbation is sufficient to inactivate the mTORC1 complex, which is a key negative regulator of TFEB.[1][16][17]

-

TFEB Dephosphorylation and Nuclear Translocation: With mTORC1 inhibited, TFEB is dephosphorylated (a process that may also involve the calcium-dependent phosphatase calcineurin) and translocates from the cytoplasm to the nucleus.[1][18][30]

-

Gene Transcription: In the nucleus, TFEB binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of its target genes. This drives the expression of genes involved in all stages of the autophagy process, from autophagosome formation to lysosomal fusion and degradation.[1][19]

Figure 1. Trehalose-induced TFEB activation pathway for autophagy.

The p62-Keap1-Nrf2 Antioxidant Pathway

Trehalose enhances the cell's intrinsic antioxidant defenses by activating the Nrf2 pathway.

-

p62 Upregulation: Trehalose treatment increases the expression of the protein p62 (also known as SQSTM1), an autophagy receptor.[14][31] This increase occurs in a manner that can be independent of autophagy itself.[14]

-

Keap1 Inhibition: Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. The upregulated p62 protein can bind to Keap1, competitively inhibiting the Keap1-Nrf2 interaction.[22]

-

Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1, Nrf2 is stabilized and translocates to the nucleus.[14][23][31]

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][23]

Figure 2. Trehalose-mediated activation of the Keap1-Nrf2 pathway.

Quantitative Data Summary

The effects of trehalose have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Effects of Trehalose on Autophagy and Cellular Uptake

| Parameter | Cell/Model System | Trehalose Concentration | Observed Effect | Citation |

| Autophagy Induction | GFP-LC3 HeLa cells | 50 / 100 mM | Potent induction of de novo autophagosome formation, comparable to rapamycin. | [32] |

| Autophagic Flux | Differentiated SH-SY5Y cells | 100 mM (48h) | ~8-fold increase in p62 and LC3-II protein levels, indicating flux blockage. | [33] |

| TFEB Nuclear Translocation | HK2 cells | Varies (in vivo/in vitro) | Increased nuclear translocation of TFEB, suppressed by mTOR activator. | [16] |

| Intracellular Loading | Human Platelets | High extracellular | Internalization of trehalose via fluid-phase endocytosis. | [28] |

| Intracellular Loading | hADSCs (electroporation) | 250 / 400 mM (in buffer) | 83% / 78% post-thaw recovery, respectively. | [28] |

Table 2: Effects of Trehalose on Oxidative Stress and Protein Aggregation

| Parameter | Model System | Trehalose Concentration | Observed Effect | Citation |

| Aβ Peptide Binding | Model lipid membranes (LSPR) | 100 mM | Significantly reduced binding of Aβ1-42 peptides to the lipid membrane. | [9][34] |

| ROS Reduction | C2C12 Myoblasts | Optimal (not specified) | Improved cell viability, reduced ROS levels and lipid peroxidation. | [21] |

| Nrf2 Translocation | Hepa1-6 cells | 50 mM | Enhanced nuclear translocation of Nrf2 in a p62-dependent manner. | [31] |

| Protein Aggregation | Lysozyme/Insulin | Varies | Inhibits fibrillation; effect is counteracted by high ionic strength (NaCl). | [10] |

| Cell Viability (H₂O₂) | S. cerevisiae mutant | Exogenous trehalose | Enhanced resistance and viability of trehalose-deficient mutants. | [20] |

Experimental Protocols

Autophagic Flux Assay using Tandem Fluorescent-LC3 (mRFP-GFP-LC3)

This method is crucial for distinguishing between the induction of autophagy and the blockage of lysosomal degradation, a point of controversy in trehalose research.[33]

-

Cell Transfection/Transduction: Culture cells (e.g., SH-SY5Y or HeLa) on glass coverslips. Transfect or transduce them with a plasmid or viral vector expressing mRFP-GFP-LC3. Allow 24-48 hours for expression.

-

Treatment: Treat cells with the desired concentration of trehalose (e.g., 100 mM) for a specified time (e.g., 24-48 hours).[33] Include negative (vehicle) and positive (starvation media, rapamycin) controls. To confirm flux, a parallel group should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours.[32]

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde. Mount the coverslips and visualize using a confocal microscope with channels for GFP (green) and mRFP (red).

-

Analysis: Autophagosomes, being pH-neutral, will appear as yellow puncta (merge of green and red). Autolysosomes, which are acidic, quench the GFP signal, and thus appear as red-only puncta.[35]

-

Increased yellow and red puncta indicates induction of autophagic flux.

-

Accumulation of only yellow puncta (especially compared to the inhibitor-treated group) suggests a blockage in the fusion of autophagosomes with lysosomes.[33]

-

Quantify the number of yellow and red puncta per cell across multiple fields of view.[36]

-

Figure 3. Experimental workflow for the mRFP-GFP-LC3 autophagic flux assay.

Nrf2 Nuclear Translocation Assay

This protocol determines if trehalose causes the active transcription factor Nrf2 to move into the nucleus.

-

Cell Culture and Treatment: Plate cells (e.g., Hepa1-6) and allow them to adhere. Treat with trehalose (e.g., 50 mM for 24 hours).[31]

-

Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells. Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer’s protocol) to separate the nuclear and cytoplasmic proteins. This step is critical for accurate results.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

Western Blotting: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against Nrf2. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to verify the purity of the fractions.[31]

-

Analysis: Visualize the bands using an appropriate secondary antibody and chemiluminescent substrate. An increase in the Nrf2 band intensity in the nuclear fraction (relative to the Lamin B1 loading control) in trehalose-treated cells compared to controls indicates nuclear translocation.

Localized Surface Plasmon Resonance (LSPR) for Aβ-Membrane Binding

This biophysical technique quantitatively measures the interaction between amyloid-beta (Aβ) peptides and a model lipid membrane in the presence or absence of trehalose.[9][34]

-

Sensor Preparation: Use a sensor chip (e.g., gold nanoparticles) suitable for LSPR.

-

Membrane Formation: Form a supported lipid bilayer on the sensor surface using vesicles composed of relevant lipids (e.g., DPPC-POPC-Cholesterol). Monitor the formation via the LSPR signal shift.

-

Baseline Measurement: Establish a stable baseline signal with buffer flowing over the membrane. For the experimental condition, use a buffer containing the desired concentration of trehalose (e.g., 100 mM).

-

Aβ Injection: Inject a solution of Aβ peptides (e.g., Aβ1-42) over the sensor surface and record the change in the LSPR signal in real-time. The signal shift corresponds to the mass of Aβ binding to the membrane.

-

Analysis: Compare the magnitude of the LSPR signal shift in the presence and absence of trehalose. A smaller shift in the presence of trehalose indicates that it inhibits the binding of Aβ peptides to the lipid membrane.[9][34]

Summary and Future Directions

D-(+)-Trehalose and its deuterated analog this compound are powerful molecules that protect cells from a multitude of stressors through an integrated network of mechanisms. By stabilizing proteins, preserving membrane integrity, inducing the clearance of cellular debris via TFEB-mediated autophagy, and bolstering antioxidant defenses through the Nrf2 pathway, trehalose demonstrates significant therapeutic potential, particularly for neurodegenerative diseases characterized by protein aggregation and oxidative stress.

Figure 4. Logical relationships in trehalose's multifaceted cytoprotection.

Future research should focus on clarifying the existing controversy regarding trehalose's effect on autophagic flux, as both induction and blockage have been reported.[1][33] Further investigation into efficient, targeted delivery methods for trehalose to specific tissues (e.g., the central nervous system) is critical for translating its promise into clinical applications. The use of this compound will be instrumental in these future studies to precisely delineate its metabolic fate and confirm its engagement with these protective pathways in vivo.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. preprints.org [preprints.org]

- 14. Trehalose protects against oxidative stress by regulating the Keap1-Nrf2 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trehalose, sucrose and raffinose are novel activators of autophagy in human keratinocytes through an mTOR-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trehalose activates autophagy to alleviate cisplatin-induced chronic kidney injury by targeting the mTOR-dependent TFEB signaling pathway [thno.org]

- 17. researchgate.net [researchgate.net]

- 18. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals [pubmed.ncbi.nlm.nih.gov]

- 21. metabolomic-analysis-of-trehalose-alleviating-oxidative-stress-in-myoblasts - Ask this paper | Bohrium [bohrium.com]

- 22. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Trehalose inhibits ferroptosis via NRF2/HO-1 pathway and promotes functional recovery in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The role of trehalose in cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An impediment to random walk: trehalose microenvironment drives preferential endocytic uptake of plasmonic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. researchgate.net [researchgate.net]

- 32. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Is trehalose an autophagic inducer? Unraveling the roles of non-reducing disaccharides on autophagic flux and alpha-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Quantitative Analysis of the Influence of Trehalose on Amyloid-β Binding to Membranes by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bitesizebio.com [bitesizebio.com]

- 36. researchgate.net [researchgate.net]

A Technical Guide to D-(+)-Trehalose-d2: Solubility and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-(+)-Trehalose-d2 in aqueous solutions. While specific data for the deuterated form is limited, the physicochemical properties of D-(+)-Trehalose are presented as a close proxy due to their structural similarity. This document is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Core Concepts: Solubility and Stability

D-(+)-Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units linked by an α,α-1,1 glycosidic bond.[1] This unique linkage contributes significantly to its remarkable stability.[1] In pharmaceutical and biotechnological applications, understanding the solubility and stability of an excipient like trehalose is critical for formulation development, ensuring product efficacy and shelf-life.

Solubility of D-(+)-Trehalose in Aqueous Solutions

D-(+)-Trehalose is freely soluble in water, with its solubility increasing with temperature.[2] The high solubility is attributed to its ability to form multiple hydrogen bonds with water molecules.[3]

| Temperature (°C) | Solubility ( g/100 g solution) | Solubility ( g/100 mL water) | Molar Concentration (M) |

| 10 | 42.3[4] | ~73.3 | ~1.94 |

| 20 | 46.6[4] | 68.9[1] | ~1.82 |

| 25 | - | 76 (mg/mL)[5] | ~0.20 |

| 30 | 52.3[4] | ~109.6 | ~2.90 |

| 40 | 59.7[4] | ~148.1 | ~3.91 |

| >80 | Less soluble than sucrose below this temperature[1] | - | - |

Note: The data presented is for non-deuterated D-(+)-Trehalose. It is anticipated that the solubility of this compound will be very similar.

Stability of D-(+)-Trehalose in Aqueous Solutions

The α,α-1,1 glycosidic bond in trehalose makes it highly resistant to hydrolysis, especially when compared to other disaccharides like sucrose.[1][6] This inherent stability is a key advantage in its use as a stabilizer for biomolecules.[7][8]

Key Stability Characteristics:

-

Resistance to Acid Hydrolysis: The glycosidic bond in trehalose is very resistant to acid hydrolysis, making it stable even under acidic conditions.[1]

-

Thermal Stability: Trehalose is stable in solution at high temperatures.[1]

-

pH Stability: Studies have shown that the rate of hydrolysis of trehalose does not vary significantly in the pH range between 7 and 12.[9]

-

Spontaneous Hydrolysis: The uncatalyzed hydrolysis of trehalose in a neutral solution at 25°C is extremely slow, with a reported half-life of 6.6 million years.[6][9] This indicates exceptional stability under typical storage conditions.

Experimental Protocols

Several analytical methods can be employed to determine the solubility and stability of this compound in aqueous solutions. The choice of method often depends on the specific requirements of the study, such as the desired sensitivity and the presence of other components in the solution.

Solubility Determination

A common method for determining the solubility of a compound like trehalose involves preparing saturated solutions at various temperatures.

Protocol Outline:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no undissolved solid is transferred. The concentration of dissolved trehalose can then be determined using methods such as:

Stability Assessment (Hydrolysis Study)

To assess the stability of this compound, forced degradation studies are often performed under various stress conditions (e.g., elevated temperature, extreme pH).

Protocol Outline:

-

Sample Preparation: Prepare aqueous solutions of this compound at a known concentration. Adjust the pH of the solutions as required for the study.

-

Incubation: Store the samples at controlled temperatures for a defined period.

-

Time-Point Analysis: At specific time intervals, withdraw aliquots of the samples.

-

Quantification of Degradation: Analyze the samples to determine the amount of remaining trehalose and the formation of any degradation products (e.g., glucose). Analytical techniques for this include:

-

HPLC-RID: To monitor the decrease in the trehalose peak and the appearance of glucose peaks.[10]

-

Enzymatic Assays: These assays use the enzyme trehalase to specifically hydrolyze trehalose to glucose, which can then be quantified using a coupled enzyme system.[10][12]

-